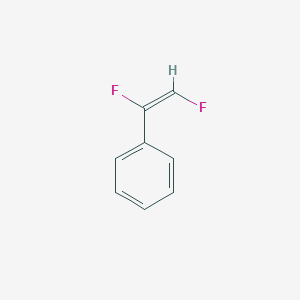

(E)-1,2-Difluoroethenylbenzene

Description

Significance of Organofluorine Chemistry in Contemporary Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical science. wikipedia.org The C-F bond is the strongest single bond in organic chemistry, imparting enhanced thermal and chemical stability to molecules. wikipedia.orgroyalsocietypublishing.org This stability, combined with fluorine's high electronegativity and small size, allows for the fine-tuning of a molecule's properties. numberanalytics.comrsc.org

The impact of organofluorine compounds is widespread:

Pharmaceuticals: Approximately one-fifth of all pharmaceutical drugs contain fluorine. wikipedia.org The element can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comnih.gov Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). numberanalytics.com

Agrochemicals: A significant portion of modern pesticides and herbicides incorporate fluorine to increase their efficacy and stability. wikipedia.org

Materials Science: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their non-stick properties and high resistance to heat and chemicals. royalsocietypublishing.orgworktribe.com Fluorinated materials are also critical for applications like waterproof clothing and high-performance lubricants. royalsocietypublishing.org

Reagents and Catalysts: Molecules like triflic acid are powerful tools in synthesis due to the electron-withdrawing nature of their trifluoromethyl groups. wikipedia.org

Given its profound influence, the development of new methods to create C-F bonds and incorporate fluorine into complex molecules remains a vibrant and essential area of research. worktribe.comacsgcipr.org

Overview of Vinylic Fluorine Motifs as Key Building Blocks

Within the vast field of organofluorine chemistry, molecules containing a fluorine atom attached to a carbon-carbon double bond (vinylic fluorides) are particularly important synthetic intermediates. nih.gov The presence of fluorine on the double bond significantly influences its electronic properties and reactivity, making vinylic fluorine motifs versatile building blocks for constructing more complex fluorinated molecules.

The hydrofluorination of alkynes is a primary method for accessing these motifs, though achieving high regio- and stereoselectivity can be challenging. researchgate.net The development of catalytic systems, including those based on gold and palladium, has expanded the toolbox for synthesizing vinyl fluorides. researchgate.netorganic-chemistry.org These fluorinated motifs are sought after because they can be used in a variety of subsequent chemical transformations, including cross-coupling reactions, to introduce the fluoroalkene unit into larger, more complex structures. organic-chemistry.orgacs.org The synthesis of molecules with specific fluorine arrangements, such as skipped fluorination patterns, is an active area of investigation due to their potential to influence properties like lipophilicity in drug candidates. soton.ac.uk

Specific Focus on (E)-1,2-Difluoroethenylbenzene as a Stereodefined Synthon

This compound represents a highly specific and valuable type of building block known as a stereodefined synthon. A synthon is a conceptual unit used in retrosynthetic analysis to represent a potential starting material for a desired molecule. tandfonline.comoalib.com The term "stereodefined" signifies that the geometric arrangement of the atoms—in this case, the (E) or trans configuration of the two fluorine atoms across the double bond—is fixed and known.

This precise spatial arrangement is crucial because the biological activity and material properties of a molecule are often dependent on its three-dimensional shape. The (E)-1,2-difluoroethenyl moiety can be incorporated into larger molecules, with the chemist confident that the trans relationship between the fluorines will be maintained. This control over stereochemistry is a significant challenge in synthetic chemistry. tdl.org

While direct, extensive studies on this compound are not broadly detailed in foundational literature, its synthetic utility can be inferred from related structures. For instance, methods to create (E)- and (Z)-(2-substituted-1,2-difluoroethenyl)stannanes have been developed. acs.org These stannanes are valuable intermediates that can participate in cross-coupling reactions to introduce the difluoroethylene unit into various organic molecules, including aromatic systems. acs.org The ability to generate such a precisely configured building block is a key goal in modern synthesis.

Research Landscape and Historical Context of Difluorovinylarene Synthesis

The synthesis of difluorovinylarenes (aromatic compounds bearing a difluorovinyl group) is part of the broader history of organofluorine chemistry, which began with Henri Moissan's isolation of elemental fluorine in 1886. numberanalytics.com Significant progress in fluorination techniques occurred during the 1940s as part of the Manhattan Project. worktribe.com The subsequent discovery of the potent biological activity of a fluorinated corticosteroid in 1954 sparked widespread interest in applying selective fluorination in the life sciences. worktribe.com

The synthesis of vinyl fluorides and their derivatives has evolved considerably. Early methods often lacked stereocontrol. Modern synthetic chemistry has seen the development of more sophisticated and stereoselective methods for creating these structures.

Key Synthetic Approaches Include:

Wittig-type Olefination: This classic reaction has been adapted for the synthesis of gem-difluoroolefins (where both fluorines are on the same carbon). For example, 4-formylbenzonitrile can be converted to 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. Synthetically useful precursors like 2,2-difluorovinylzinc complexes or difluoroethenylstannanes can be coupled with aryl halides to produce difluorovinylarenes. acs.orgresearchgate.net

From Fluorinated Precursors: The transformation of existing fluorinated molecules is another common strategy. For example, 1-(2,2-dibromovinyl)benzene derivatives can be fluorinated to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes. acs.org

The research landscape shows a continuous effort to improve the efficiency, selectivity, and substrate scope of these reactions, making complex fluorinated molecules like this compound more accessible. mdpi.compreprints.orgiiasa.ac.at

Scope and Objectives of Current and Future Research Endeavors

Current and future research in the field of fluorinated vinylarenes is driven by the demand for novel molecules with tailored properties for specific applications. The primary objectives revolve around enhancing synthetic methodologies and exploring new applications.

Current and Future Research Focus:

Developing Efficient and Sustainable Methods: A major goal is the development of more efficient, selective, and environmentally benign fluorination reactions. numberanalytics.com This includes creating new catalysts that can operate under milder conditions and with greater precision.

Asymmetric Synthesis: Achieving enantioselectivity—the ability to produce one mirror image of a chiral molecule over the other—is a significant frontier. Recently, photoenzymatic methods have been developed for the asymmetric incorporation of fluorinated motifs into vinyl arenes, a task that is challenging for traditional chemocatalysis. illinois.edu

New Applications: Researchers are exploring the use of fluorinated synthons to create novel pharmaceuticals, advanced polymers, and liquid crystals. royalsocietypublishing.orgrsc.org The unique electronic properties conferred by the difluorovinyl group can be exploited to design materials with specific optical or dielectric properties. rsc.org

The continued exploration of synthons like this compound is expected to open new avenues in drug discovery, materials science, and beyond, underscoring the enduring importance of organofluorine chemistry. royalsocietypublishing.org

Data Tables

Table 1: Examples of Synthetic Reactions for Fluorinated Vinyl Compounds

This table provides examples of reaction conditions and yields for the synthesis of various fluorinated vinyl compounds, illustrating different synthetic strategies.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Benzaldehyde | PhSO₂CF₂Br, TDAE | 2-Benzenesulfonyl-2,2-difluoro-1-phenylethanol | 74% | cas.cn |

| 4-Formylbenzonitrile | PPh₃, BrCF₂CO₂K | 4-(2,2-Difluorovinyl)benzonitrile | - | orgsyn.org |

| (E)-(2-Substituted-1,2-difluoroethenyl)silanes | Tributyltin chloride, KF | (E)-(2-Substituted-1,2-difluoroethenyl)stannanes | Good | acs.org |

| Terminal Alkynes | 2,6-dichloropyridine-HBF₄ adduct | Monofluoroalkenes | 27-79% | researchgate.net |

Note: Yields can vary based on specific substrates and reaction conditions.

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F2 |

|---|---|

Molecular Weight |

140.13 g/mol |

IUPAC Name |

[(E)-1,2-difluoroethenyl]benzene |

InChI |

InChI=1S/C8H6F2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |

InChI Key |

MRYRJRWSHBRIDR-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\F)/F |

Canonical SMILES |

C1=CC=C(C=C1)C(=CF)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 1,2 Difluoroethenylbenzene

Stereoselective and Stereospecific Synthetic Approaches

The precise arrangement of atoms in a molecule is crucial for its function. In the case of (E)-1,2-Difluoroethenylbenzene, the E-configuration, where the fluorine atoms are on opposite sides of the double bond, is the desired geometric isomer. Achieving this specific arrangement requires synthetic methods that are either stereoselective (favoring the formation of one stereoisomer over others) or stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product).

Control of Geometric Isomerism (E-Configuration)

Control over the geometric isomerism in the synthesis of this compound is paramount. One effective strategy involves the use of a precursor with a pre-defined stereochemistry that is retained throughout the reaction sequence. For instance, the synthesis can commence from a starting material where the desired E- or a convertible Z-configuration is already established. Subsequent reaction steps are then chosen to proceed with high fidelity, ensuring that the final product possesses the correct spatial arrangement.

A notable approach involves the dehydrobromination of β-fluorobromide precursors. This elimination reaction is known to proceed in a stereospecific manner, meaning the geometry of the starting β-fluorobromide directly determines the geometry of the resulting fluoroalkene. By carefully selecting the appropriate diastereomer of the precursor, the synthesis can be directed to exclusively yield the this compound isomer.

Strategies for High Stereoselectivity and Stereospecificity

Achieving high stereoselectivity and stereospecificity often necessitates multi-step synthetic sequences. A powerful strategy begins with the stereospecific preparation of (Z)-1,2-difluoro-2-substituted vinyl silanes. These intermediates can then be converted to the corresponding (Z)-1,2-difluoro-2-substituted vinyl stannanes with retention of configuration. The final step involves a palladium-catalyzed cross-coupling reaction, such as a Stille coupling, with an aryl halide. This coupling reaction proceeds stereospecifically, with inversion of configuration at the vinyl stannane, to furnish the desired (E)-1,2-difluoro-1-substituted aryl-alkenes in excellent yields. This sequence demonstrates a robust method for controlling the double bond geometry through a series of stereospecific transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, and these methods are particularly well-suited for the synthesis of complex molecules like this compound. The ability of transition metals like palladium and nickel to cycle through different oxidation states allows for the catalytic coupling of a wide variety of organic substrates.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Its tolerance of a broad range of functional groups and generally mild reaction conditions make it an attractive method for the synthesis of this compound.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of boron reagent, catalyst, ligand, and base. For the synthesis of vinyl fluorides, vinylboronic esters are often employed due to their stability and reactivity. The optimization of the catalytic system is crucial for achieving high yields and stereoselectivity. A variety of phosphine (B1218219) ligands have been developed to enhance the efficiency of the palladium catalyst. The choice of base is also critical, as it plays a role in the transmetalation step of the catalytic cycle.

Below is a table summarizing typical components and conditions for Suzuki-Miyaura coupling reactions leading to substituted alkenes, which can be adapted for the synthesis of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | 75-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-110 | 80-98 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 60-100 | 70-90 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 50-80 | 85-99 |

This table represents typical conditions and yields for Suzuki-Miyaura couplings and may require optimization for the specific synthesis of this compound.

Negishi Coupling Methodologies

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide or triflate. Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain synthetic scenarios.

The following table outlines representative components and conditions for Negishi coupling reactions that can be applied to the synthesis of this compound.

| Catalyst | Ligand | Aryl Halide | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Iodobenzene (B50100) | THF | 25-60 | 80-95 |

| Ni(acac)₂/DIBAL-H | PPh₃ | Bromobenzene | THF | 0-25 | 75-90 |

| PdCl₂(dppf) | dppf | Phenyl triflate | DMF | 50-80 | 70-88 |

| Pd₂(dba)₃ | cataCXium A | Chlorobenzene | Dioxane | 80-120 | 65-85 |

This table represents typical conditions and yields for Negishi couplings and may require optimization for the specific synthesis of this compound.

Development of Organozinc Precursors

Organozinc reagents have emerged as powerful tools in carbon-carbon bond formation due to their high functional group tolerance and moderate reactivity. sigmaaldrich.comwikipedia.org The preparation of organozinc precursors for the synthesis of this compound typically involves the direct insertion of activated zinc metal into a suitable halo-difluoroethenyl precursor.

For the synthesis of a difluorovinylzinc reagent, a precursor such as (E)-1-bromo-1,2-difluoroethene would be reacted with activated zinc. The resulting (E)-1,2-difluoroethenylzinc halide can then be used in subsequent cross-coupling reactions, such as the Negishi coupling with an aryl halide (e.g., iodobenzene or bromobenzene), catalyzed by a palladium or nickel complex to yield this compound. The functional group tolerance of organozinc reagents allows for this process to be applied to a wide range of substituted aromatic partners. rsc.org

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Reagents | Key Advantages |

|---|---|---|

| Standard Activation | HCl, Organic Solvents | Simple, traditional method |

| Rieke Zinc | ZnCl₂, Lithium/Sodium | High reactivity, allows use of less reactive halides |

| LiCl-Mediated | Zinc dust, 1,2-dibromoethane, TMSCl, LiCl | Milder conditions, enhanced solubilization, broad scope |

Stille Coupling with Fluorovinyl Stannanes

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction involving an organostannane and an organic halide or pseudohalide. organic-chemistry.orgjk-sci.com For synthesizing this compound, this reaction typically couples a fluorovinyl stannane, such as (E)-tributyl(1,2-difluorovinyl)stannane, with an aryl halide like iodobenzene. harvard.edunrochemistry.com

The catalytic cycle proceeds through three fundamental steps:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). libretexts.org

Transmetalation: The organic group from the organostannane (R-SnBu₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R) while generating a tin halide byproduct (X-SnBu₃). libretexts.org

Reductive Elimination: The coupled product (Ar-R) is expelled from the palladium complex, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.comlibretexts.org

Organostannanes are advantageous due to their stability to air and moisture and their tolerance of a wide array of functional groups. jk-sci.comnrochemistry.com However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

Mechanistic Role of Co-Catalysts (e.g., Copper Effect)

To improve the efficiency of sluggish Stille couplings, co-catalytic amounts of copper(I) salts, particularly copper(I) iodide (CuI), are often added. This rate enhancement is widely known as the "copper effect." harvard.eduresearchgate.net The mechanistic role of the copper co-catalyst is believed to vary depending on the solvent system.

In less polar, ethereal solvents: CuI is thought to act as a scavenger for free phosphine ligands in the reaction mixture. organic-chemistry.org Excess ligands can coordinate to the palladium center and inhibit the crucial transmetalation step, which is often the rate-determining step. By sequestering these ligands, copper(I) frees up coordination sites on the palladium, accelerating the reaction. harvard.edu

In polar solvents (e.g., DMF, NMP): The prevailing theory is that a Sn/Cu transmetalation occurs first. organic-chemistry.orgresearchgate.net The organostannane transfers its organic group to the copper(I) salt, forming a more reactive organocopper intermediate. This organocopper species then undergoes a more rapid transmetalation with the Pd(II) complex. organic-chemistry.orgmdpi.com

The synergistic use of copper(I) salts and fluoride (B91410) ions (e.g., CsF) has also been shown to significantly enhance reaction rates and yields, broadening the scope of the Stille reaction to include more sterically hindered and electronically challenging substrates. organic-chemistry.orgnih.gov

Table 2: Effect of Copper(I) Co-catalyst in Stille Coupling

| Condition | Proposed Mechanism | Outcome |

|---|---|---|

| Without CuI | Standard Pd-catalyzed cycle | Slower reaction rates, lower yields for challenging substrates |

| With CuI (Ethereal Solvents) | Ligand scavenging | Accelerated transmetalation, increased reaction rate |

| With CuI (Polar Solvents) | Sn/Cu transmetalation to form organocopper intermediate | Formation of more reactive intermediate, enhanced rate |

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

A modern alternative to traditional cross-coupling methods is the nickel-catalyzed cross-electrophile coupling. This approach couples two different electrophiles, such as an aryl halide and a vinyl tosylate, in the presence of a reducing agent (e.g., zinc metal). A notable application is the synthesis of gem-difluorovinyl arenes by coupling (hetero)aryl bromides with 2,2-difluorovinyl tosylate. acs.orgdtu.dk

This method offers several advantages, including mild reaction conditions and excellent functional group tolerance. acs.org The proposed catalytic cycle differs from many cross-coupling reactions and is thought to involve Ni(0)/Ni(II) intermediates. acs.orgnih.gov A plausible mechanism involves the oxidative addition of the Ni(0) catalyst to the C-OTs bond of the difluorovinyl tosylate. The resulting nickel complex can then engage in a process involving the second electrophile (the aryl bromide) and a reductant to form the final product. researchgate.net Mechanistic studies suggest that the reaction may proceed through two distinct Ni(0)/Ni(II) catalytic cycles. nih.gov This methodology provides a facile and efficient route for incorporating the gem-difluorovinyl moiety into aromatic systems. acs.orgdtu.dk

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxy-bromobenzene | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 95 |

| 4-Cyano-bromobenzene | 4-(2,2-Difluorovinyl)benzonitrile | 92 |

| 2-Bromo-naphthalene | 2-(2,2-Difluorovinyl)naphthalene | 88 |

| 3-Bromo-pyridine | 3-(2,2-Difluorovinyl)pyridine | 75 |

Data is representative of typical yields reported for this reaction type. acs.org

Wittig-Type Olefination Reactions for Difluorovinyl Formation

The Wittig reaction and its variants are fundamental in organic synthesis for the formation of carbon-carbon double bonds. Specific adaptations of this methodology have been developed for the synthesis of difluorovinyl compounds.

Utilization of Difluorocarbene Precursors (e.g., Bromodifluoroacetate)

One effective strategy for synthesizing gem-difluoroolefins involves a Wittig-type reaction that utilizes precursors of difluorocarbene. A common and stable precursor is sodium bromodifluoroacetate. In the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and upon heating, this salt can decarboxylate to generate a transient phosphonium (B103445) ylide. This ylide can then react with an aldehyde, like benzaldehyde, to produce the corresponding gem-difluoroolefin, in this case, this compound.

The reaction pathway involves the formation of a difluoromethylene phosphobetaine intermediate (Ph₃P⁺CF₂CO₂⁻). This stable intermediate can be isolated and characterized. Its subsequent decarboxylation provides a convenient route to the reactive ylide for the difluoroolefination step. This method is applicable to a wide range of aryl, heteroaryl, and α,β-unsaturated aldehydes. researchgate.net

Direct Synthesis from Aromatic Aldehydes via Catalytic Olefination

More recent advancements have focused on the direct catalytic olefination of aromatic aldehydes to form difluorovinylbenzenes, avoiding the stoichiometric use of phosphine reagents. One such novel approach involves the copper-catalyzed olefination of N-unsubstituted hydrazones.

In this process, an aromatic aldehyde (e.g., benzaldehyde) is first converted in situ to its hydrazone by reacting with hydrazine. This hydrazone then reacts with a difluorocarbene source, such as dibromodifluoromethane (B1204443) (CBr₂F₂), in the presence of a copper catalyst (e.g., CuCl). This catalytic olefination reaction (COR) efficiently converts the aldehyde into the desired (2,2-difluorovinyl)benzene. This method is attractive due to its operational simplicity and the use of a relatively inexpensive catalyst system. researchgate.net Other catalytic systems, including those based on myoglobin (B1173299) variants, have also been explored for aldehyde olefination, demonstrating high efficiency and excellent E-diastereoselectivity for forming α,β-unsaturated esters from aldehydes and α-diazoesters. nih.gov

Optimization of Reaction Conditions and Solvent Effects

The synthesis of this compound and related fluoroalkenes is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield, stereoselectivity, and efficiency of these transformations include the choice of solvent, temperature, and the nature of the reagents and catalysts employed. nih.govsemanticscholar.orgchemrxiv.org

Solvent choice is particularly critical in reactions involving fluoride ions. For instance, in the synthesis of 1-aryl-2,2-difluoroalkenes, dimethyl carbonate has been identified as a green and effective solvent. acs.orgacs.org Similarly, in the preparation of (E)- and (Z)-(2-substituted-1,2-difluoroethenyl)stannanes from their corresponding silanes, dimethylformamide (DMF) is a commonly used solvent that facilitates the reaction at temperatures ranging from room temperature to 80 °C. acs.org The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.

Temperature is another crucial variable. Low temperatures are often necessary when working with thermally unstable intermediates, such as certain organolithium reagents, to prevent decomposition and side reactions. acs.orgwikipedia.org Conversely, some reactions, like the conversion of vinylsilanes to vinylstannanes, may require elevated temperatures to proceed at a reasonable rate. acs.org

The selection of reagents and their stoichiometry also plays a vital role. For example, in desilylative defluorination reactions, only a catalytic amount of a fluoride source is needed to initiate the process, leading to high yields under mild conditions. acs.orgresearchgate.net The choice of catalyst, particularly in cross-coupling reactions, is paramount for achieving high stereospecificity and yield. researchgate.net

Other Fluorovinylation and Fluoroalkylation Reactions

A significant pathway for the synthesis of gem-difluoroalkenes, including precursors to this compound, is through the 1,2-desilylative defluorination of (1-aryl)-2,2,2-trifluoroethyl-silanes. acs.orgresearchgate.net This method is advantageous as it often requires only a catalytic amount of a fluoride source to initiate the reaction, proceeding under mild conditions to give the desired products in very good to quantitative yields. acs.orgacs.org The process involves the elimination of a silyl (B83357) group and a fluorine atom from adjacent carbons.

The precursor (1-aryl)-2,2,2-trifluoroethyl-silanes are readily prepared, for instance, through the insertion of trifluoroethyl diazo alkanes into the Si-H bond of tertiary organosilanes. acs.orgresearchgate.net This methodology highlights the utility of organosilanes in the synthesis of valuable fluorinated alkenes. acs.org Furthermore, this transformation can be integrated into a one-pot system, combining the initial insertion reaction with the subsequent desilylative defluorination. researchgate.net

Table 1: Examples of 1-Aryl-2,2-difluoroalkenes synthesized via Desilylative Defluorination Data derived from studies on fluoride-triggered desilylative defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes.

| Aryl Substituent | Yield (%) |

| Phenyl | 95 |

| 4-Methylphenyl | 98 |

| 4-Methoxyphenyl | 92 |

| 4-Chlorophenyl | 96 |

| 2-Naphthyl | 89 |

Fluorinated organometallic reagents are pivotal in the stereospecific synthesis of fluoroethenes. organicchemistrydata.org These reagents, containing lithium, zinc, or tin, serve as powerful nucleophiles or as partners in cross-coupling reactions to introduce fluorinated vinyl groups into organic molecules.

Organolithium Reagents: Fluorinated vinyllithium (B1195746) species are versatile intermediates. researchgate.net For example, (trifluorovinyl)lithium can be generated and reacted with electrophiles to create a range of fluorinated compounds. acs.org However, the stability of these reagents can be a challenge, often requiring low temperatures for their generation and use. acs.orguniurb.it The instability of certain isomers, such as the cis-vinyllithium intermediate, may necessitate alternative synthetic routes. acs.org

Organozinc Reagents: Organozinc compounds are widely used in organic synthesis for their ability to form carbon-carbon bonds, particularly in Negishi cross-coupling reactions. sigmaaldrich.com Fluorinated organozinc reagents can be prepared and used in various transformations, offering a degree of functional group tolerance and stability that can be advantageous over their lithium counterparts. researchgate.netsigmaaldrich.com

Organotin Reagents (Stannanes): Organostannanes are extensively used in Stille cross-coupling reactions. sigmaaldrich.com (E)- and (Z)-(2-substituted-1,2-difluoroethenyl)stannanes are particularly valuable as they can be stereospecifically prepared and subsequently coupled with aryl or vinyl halides to introduce the 1,2-difluoroethylene (B154328) unit with retention of configuration. acs.orgacs.org This approach provides a reliable method for constructing complex molecules containing the (E)-1,2-difluoroethenyl moiety. researchgate.net

Preparation and Utility of Fluorinated Ethenyl Precursors

The stereoselective synthesis of (E)- and (Z)-1,2-difluoro-2-substituted vinylsilanes is a critical step in preparing precursors for more complex fluorinated molecules. acs.org A well-established methodology starts with (trifluorovinyl)triethylsilane, which can be synthesized from reagents like bromotrifluoroethylene (B1204643) or chlorotrifluoroethylene. acs.org

Treatment of (trifluorovinyl)triethylsilane with lithium aluminum hydride typically yields (Z)-(1,2-difluorovinyl)triethylsilane as the major isomer. acs.org This (Z)-isomer can then be isomerized to the (E)-isomer in high yield through ultraviolet irradiation in the presence of a catalytic amount of phenyl disulfide. acs.org

Furthermore, (Z)-(2-Alkyl- or 2-aryl-1,2-difluoroethenyl)silanes can be prepared through an addition-elimination reaction of (trifluorovinyl)silane with alkyl or aryl lithium reagents. acs.orgresearchgate.net These vinylsilanes are versatile intermediates, capable of undergoing further transformations to introduce the difluorovinyl group into various organic frameworks. beilstein-journals.orgorganic-chemistry.org

Table 2: Stereoselective Synthesis of 1,2-Difluoro-2-substituted Vinylsilanes Illustrative examples of isomer ratios obtained in the synthesis of vinylsilane precursors.

| Precursor/Reaction | Product Isomer Ratio (Z:E) |

| LiAlH4 reduction of CF2=CFSiEt3 | 95:5 |

| UV isomerization of (Z)-HCF=CFSiEt3 | 5:95 |

| Reaction of CF2=CFCl with R-Li and Me3SiCl | Predominantly Z |

In this process, a variety of (E)- and (Z)-(2-substituted-1,2-difluoroethenyl)silanes are treated with tributyltin chloride in the presence of potassium fluoride in DMF. acs.org The reaction conditions, ranging from room temperature to 80 °C, afford the desired stannanes in good yields. acs.org An improved modification of this method uses catalytic amounts of potassium fluoride when tributyltin oxide is substituted for tributyltin chloride. acs.org

These fluorinated alkenylstannanes are valuable synthons, primarily for their use in palladium-catalyzed Stille cross-coupling reactions. acs.org This allows for the stereospecific introduction of the (E)- or (Z)-1,2-difluoroethylene unit into a wide range of organic molecules by coupling with various aryl and vinyl halides. acs.orgresearchgate.net

Generation of Fluorinated Vinylzinc-TMEDA Complexes

The synthesis of this compound can be effectively achieved through the generation and subsequent cross-coupling of a fluorinated vinylzinc-TMEDA complex. This organometallic intermediate serves as a crucial nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the formation of the desired carbon-carbon bond with high stereospecificity. The presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical in this process, as it acts as a stabilizing ligand for the organozinc species.

The generation of the fluorinated vinylzinc reagent typically begins with a precursor such as (E)-1,2-difluoro-1-iodoethene. This starting material provides the desired (E)-stereochemistry which is retained throughout the reaction sequence. The reaction involves the direct insertion of zinc metal into the carbon-iodine bond of the vinyl iodide. To facilitate this oxidative addition and to enhance the stability and reactivity of the resulting organozinc intermediate, the reaction is carried out in the presence of TMEDA.

TMEDA, a bidentate chelating ligand, coordinates to the zinc center, forming a stable complex. This coordination has several beneficial effects. It is proposed to increase the persistence of the organozinc intermediate in solution, preventing decomposition and facilitating its participation in the subsequent catalytic cycle. nih.gov The formation of the TMEDA-coordinated complex can be represented by the following general scheme:

Scheme 1: Generation of the Fluorinated Vinylzinc-TMEDA Complex

(E)-1,2-difluoro-1-iodoethene

This in-situ generated vinylzinc-TMEDA complex is then directly utilized in a Negishi cross-coupling reaction with an aryl halide, typically iodobenzene, in the presence of a palladium(0) catalyst. The palladium catalyst, often formed in situ from a precursor like Pd₂(dba)₃ and a phosphine ligand, facilitates the transmetalation of the fluorinated vinyl group from zinc to palladium. Subsequent reductive elimination from the palladium center yields the final product, this compound, and regenerates the palladium(0) catalyst.

The use of TMEDA is advantageous as it can lead to increased yields and cleaner reactions by minimizing side reactions associated with less stable organometallic reagents. The stabilization imparted by TMEDA allows for the efficient transfer of the fluorinated vinyl group in the catalytic cycle, making this methodology a robust route for the synthesis of this compound and related fluorinated styrene (B11656) derivatives.

Research Findings on Fluorinated Vinylzinc-TMEDA Complexes

Detailed studies on the role of TMEDA in organozinc chemistry have highlighted its ability to stabilize organozinc intermediates against protodemetalation and chemical etching. nih.gov While TMEDA may not always prevent protodemetalation by water, it has been shown to enhance the persistence of these intermediates towards other reagents, which is crucial for successful cross-coupling reactions. nih.gov The formation of TMEDA-coordinated solution organozinc ion pairs has been detected by mass spectrometry, supporting the hypothesis that TMEDA plays a key role in the solubilization and stabilization of these reactive species. nih.gov

In the context of fluorinated vinylzinc reagents, the electronic effects of the fluorine atoms can influence the stability and reactivity of the organometallic species. The coordination of TMEDA helps to mitigate these effects and ensures efficient participation in the cross-coupling reaction. The stereochemical integrity of the (E)-double bond is typically preserved throughout the process, a hallmark of the Negishi coupling reaction.

| Reactant | Reagents | Intermediate | Key Features |

| (E)-1,2-difluoro-1-iodoethene | Zinc (powder), TMEDA | [(E)-F-CH=CF-ZnI]·TMEDA | In-situ generation, TMEDA stabilization |

| Iodobenzene | Pd(0) catalyst (e.g., Pd₂(dba)₃/PPh₃) | - | Negishi cross-coupling |

Table 1: Key Components in the Synthesis of this compound via a Vinylzinc-TMEDA Complex

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Key Synthetic Transformations

The assembly of the (E)-1,2-difluoroethenylbenzene scaffold can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. The choice of reagents and reaction conditions dictates whether these transformations occur through concerted or stepwise processes and determines the nature of the catalytic cycle.

Olefination reactions are a cornerstone in the synthesis of alkenes, including fluorinated styrenes. A central mechanistic question revolves around whether the formation of the carbon-carbon double bond is a concerted or a stepwise event.

In the Wittig reaction , a widely used olefination method, the mechanism has been a subject of extensive study. While an early hypothesis involving a zwitterionic betaine (B1666868) intermediate was proposed, strong evidence now suggests that under lithium-salt-free conditions, the reaction proceeds through the direct formation of an oxaphosphetane intermediate via a concerted [2+2] cycloaddition. pitt.eduwikipedia.orgtotal-synthesis.com This four-membered ring intermediate is generally unstable and rapidly decomposes in a concerted, syn-cycloreversion process to yield the alkene and a highly stable phosphine (B1218219) oxide, which is the driving force of the reaction. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the final alkene is determined during the formation of the cis or trans oxaphosphetane diastereomers, which is under kinetic control. pitt.eduwikipedia.org Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Another relevant transformation is the Julia-Kocienski olefination . In this reaction, the elimination step to form the alkene is also considered a concerted process, analogous to an E2 elimination. cas.cn The fragmentation of the intermediate sulfinate salt is stereospecific, requiring an anti-periplanar arrangement of the sulfinate and the leaving group in the transition state. cas.cn

The distinction between stepwise and concerted mechanisms is critical as it directly influences the stereochemical outcome. Stepwise processes with discrete intermediates can sometimes allow for bond rotation and loss of stereochemical information, whereas concerted reactions often transfer the stereochemistry of the starting material to the product with high fidelity.

Many modern syntheses of this compound rely on transition-metal catalysis, particularly with palladium. The catalytic cycles for these cross-coupling reactions are fundamentally composed of a series of electron-transfer steps.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama reactions, involves a Pd(0)/Pd(II) cycle. nih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes a formal two-electron oxidation by inserting into the carbon-halide bond of an aryl halide (e.g., bromobenzene). This forms a square planar Pd(II) intermediate. nih.govmdpi.com

Transmetalation: The organic group from the organometallic nucleophile (e.g., a vinylstannane or vinylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step's mechanism can be open or cyclic but results in a diorganopalladium(II) complex.

Reductive Elimination: This is the final C-C bond-forming step. The two organic ligands on the Pd(II) center couple and are eliminated from the metal, forming the final product. This is a formal two-electron reduction that regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

In some cases, particularly in fluorination chemistry, a Pd(II)/Pd(IV) cycle has been proposed. For instance, the oxidative addition of an electrophilic fluorinating agent (like Selectfluor) to a Pd(II) complex can generate a Pd(IV) intermediate, which then undergoes reductive elimination to form a C-F bond. beilstein-journals.org More recent advancements have also incorporated photoredox catalysis, which utilizes single-electron transfer (SET) processes to generate radical intermediates that can engage with the metal catalyst in non-traditional catalytic cycles. nih.gov

Stereochemical Outcomes and Their Mechanistic Rationalization

Achieving the correct (E)-stereochemistry of the double bond is a primary challenge in the synthesis of 1,2-difluoroethenylbenzene. The mechanistic details of the chosen reaction are paramount in controlling this outcome.

Bimolecular elimination (E2) reactions are a powerful method for creating double bonds with defined stereochemistry. The E2 mechanism is a single, concerted step where a base removes a proton while a leaving group departs simultaneously. wikipedia.orgyoutube.com This process has a strict stereoelectronic requirement: the abstracted proton and the leaving group must be in an anti-periplanar arrangement. wikipedia.orgiitk.ac.inmasterorganicchemistry.com This geometry, where the two groups are in the same plane but on opposite sides of the C-C bond, allows for optimal orbital overlap between the developing p-orbitals of the pi bond.

This requirement means that the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. libretexts.org To synthesize this compound via an E2 reaction (for example, by dehalogenation or dehydrohalogenation of a suitable 1,2-dihalo-1,2-difluoro-1-phenylethane precursor), one must start with a diastereomer that can adopt a conformation where the two leaving groups are anti-periplanar. Any other diastereomer would either not react or would lead to the (Z)-isomer. This stereospecificity makes E2 reactions a reliable tool for stereocontrolled synthesis when the precursor stereochemistry is known. libretexts.orgsci-hub.se

Palladium-catalyzed cross-coupling reactions involving organostannanes (Stille coupling) or organosilanes (Hiyama coupling) are highly effective for forming C-C bonds with excellent stereochemical control. A key mechanistic feature of these reactions is that they typically proceed with retention of configuration at the vinyl carbon. nih.govorganic-chemistry.orglibretexts.org

If a stereochemically pure (E)-vinylstannane or (E)-vinylsilane is used as the coupling partner, the (E)-geometry of the double bond is transferred directly to the cross-coupled product. acs.orgfiu.eduresearchgate.net This stereospecificity arises because the transmetalation step of the catalytic cycle, where the vinyl group is transferred from tin or silicon to the palladium center, occurs with retention of the double bond geometry. libretexts.orgacs.org Similarly, the subsequent reductive elimination step also preserves the stereochemistry. libretexts.org

This mechanistic feature is synthetically powerful. For example, the reaction of an (E)-(1,2-difluorovinyl)stannane with an aryl halide in the presence of a palladium catalyst would yield this compound selectively. This allows the challenge of stereocontrol to be addressed during the synthesis of the organometallic precursor rather than during the final C-C bond formation.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The success of modern synthetic methods for this compound hinges on the careful selection of catalysts and additives. These components can dramatically influence reaction rates, yields, functional group tolerance, and, most critically, stereoselectivity.

Catalysts: The choice of the transition metal (most commonly palladium, but also nickel or copper) and its ligand sphere is fundamental. nih.govuni-regensburg.desioc-journal.cn The ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the metal center. This tuning affects the rates of key steps like oxidative addition and reductive elimination, prevents catalyst decomposition, and can be the primary factor controlling stereoselectivity. For instance, in some palladium-catalyzed olefinations, the use of a specific ligand like Xantphos can completely reverse the stereochemical outcome from the (Z)- to the (E)-isomer. organic-chemistry.org

Additives: A variety of additives are often essential for high efficiency and selectivity.

Bases (e.g., potassium phosphate, cesium carbonate, DBU) are frequently required to neutralize acidic byproducts that could poison the catalyst or to facilitate deprotonation in E2-type mechanisms. organic-chemistry.org

Fluoride (B91410) Activators (e.g., TBAF, CsF) are crucial in Hiyama couplings to generate a hypervalent, pentacoordinate silicon species, which enhances the nucleophilicity of the vinyl group and facilitates transmetalation to the palladium center. nih.govacs.org

Other Salts (e.g., lithium iodide) can play a surprisingly critical role. In the cross-coupling of perfluoroalkenes, LiI has been shown to promote the difficult oxidative addition of a C-F bond to the palladium(0) center, enabling reactions that would otherwise fail. mdpi.com

The interplay between the catalyst, ligands, base, and other additives creates a complex reaction environment where small changes can lead to large differences in the outcome. The table below summarizes the functions of these key components.

| Component | Example(s) | Primary Role in Reaction Mechanism | Impact on Synthesis of this compound |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Ni(cod)₂ | Facilitates bond formation by providing a lower energy reaction pathway via a catalytic cycle. | Essential for cross-coupling reactions; the choice of metal can influence reactivity with C-F bonds. beilstein-journals.org |

| Ligand | PCy₃, PPh₃, Xantphos | Modulates the electronic and steric properties of the metal center, impacting stability and reactivity. | Crucial for reaction efficiency and can directly control stereoselectivity (E vs. Z outcome). organic-chemistry.orgorganic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, Et₃N | Activates coupling partners or neutralizes acidic byproducts generated during the reaction. | Prevents catalyst deactivation and is often required for the transmetalation or elimination steps. organic-chemistry.org |

| Additive/Activator | TBAF, CsF, LiI | Activates organometallic reagents (e.g., organosilanes) or promotes a specific step like oxidative addition. | Can be essential for enabling the reaction, especially in Hiyama couplings (TBAF) or C-F activation (LiI). acs.orgmdpi.com |

Computational Elucidation of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex pathways of chemical reactions by calculating the energies and structures of reactants, products, transition states, and intermediates. Such calculations provide a molecular-level understanding of reaction mechanisms, predicting the feasibility of a proposed pathway and explaining observed stereoselectivities and regioselectivities. The process involves mapping the potential energy surface of a reaction, where stationary points—reactants, products, and intermediates—are energy minima, and transition states are first-order saddle points connecting these minima.

For reactions involving fluorinated alkenes, computational studies have been instrumental. For instance, in the synthesis of related gem-difluoroalkenyl arenes, DFT calculations have been used to rationalize the observed E-selectivity by computing the Gibbs free activation energy (ΔG‡) of key transition states. These studies highlight the critical role of steric and electronic factors in determining the reaction outcome. However, specific computational models detailing the transition state geometries, bond distances, and energy barriers for reactions of this compound are not available in the reviewed literature. The development of such models would be crucial for understanding its reactivity, for example, in cycloaddition reactions, polymerization, or cross-coupling reactions.

Table 1: Key Aspects of Computational Analysis for Reaction Mechanisms

| Parameter | Description | Relevance to this compound |

| Transition State (TS) Geometry | The specific three-dimensional arrangement of atoms at the highest point of the energy barrier between reactants and products. | Would reveal the precise atomic interactions during bond formation/cleavage involving the difluoroethenyl group. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. It determines the reaction rate. | Calculation of ΔG‡ for potential reactions would predict the kinetic feasibility and help optimize reaction conditions. |

| Reaction Intermediates | Transient species that exist for a finite lifetime along the reaction pathway. | Identification of intermediates (e.g., carbocations, radicals) would provide deeper insight into the stepwise mechanism of its reactions. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products. | An IRC calculation would confirm that a computed transition state correctly connects the desired reactants and products. |

This table represents a general framework for computational analysis; specific data for this compound is not currently available.

Kinetic Studies and Reaction Rate Dependencies

Kinetic studies are essential for quantitatively describing the rate at which a chemical reaction proceeds and understanding how that rate is influenced by various factors such as concentration, temperature, and catalysts. The determination of a reaction's rate law—an equation that links the reaction rate with the concentrations of reactants—provides direct insight into the reaction mechanism, particularly the composition of the rate-determining step.

Experimental techniques like stopped-flow analysis, or monitoring concentration changes over time using spectroscopy, are common methods for determining reaction rates. For reactions involving fluorinated compounds, kinetic data is crucial for industrial-scale synthesis and application. For instance, kinetic isotope effect (KIE) studies on the addition reaction of a related compound, m-nitro-β,β-difluorostyrene, have been mentioned in the context of understanding reaction mechanisms, indicating that such analyses are valuable in this class of compounds.

However, detailed kinetic studies providing the rate constants (k), reaction orders, or activation parameters for reactions involving this compound have not been specifically reported in the surveyed literature. Such studies would be necessary to understand and control its reactivity. For example, determining the dependence of the reaction rate on the concentration of this compound and other reactants would clarify their roles in the rate-determining step of a given transformation.

Table 2: Parameters from Kinetic Studies

| Parameter | Symbol | Description | Potential Significance for this compound |

| Rate Constant | k | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate at a given temperature. | A quantitative measure of the intrinsic speed of a reaction involving the compound. |

| Reaction Order | n, m | The exponent to which the concentration of a reactant is raised in the rate law. | Would indicate how the concentration of this compound affects the overall reaction rate. |

| Half-life | t₁/₂ | The time required for the concentration of a reactant to decrease to half of its initial value. | A practical measure of reaction speed, particularly for first-order processes. |

| Activation Energy | Eₐ | The minimum energy required to initiate a chemical reaction, often determined from the temperature dependence of the rate constant (Arrhenius equation). | Provides insight into the temperature sensitivity of reactions and the height of the energy barrier. |

This table outlines the key parameters typically derived from kinetic studies; specific experimental data for this compound is not currently available.

Theoretical and Computational Investigations of E 1,2 Difluoroethenylbenzene

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors.ossila.comwikipedia.org

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.netsemanticscholar.org

For (E)-1,2-Difluoroethenylbenzene, the HOMO and LUMO energies and their spatial distributions can be calculated using quantum chemical methods like DFT. This information provides insights into the molecule's electrophilic and nucleophilic sites.

Table 1: Key Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (IP) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to a change in its electron distribution. nih.govresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. nih.govresearchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. nih.gov |

These reactivity descriptors, derived from the HOMO and LUMO energies, can be used to predict the reactivity of this compound in various chemical reactions. semanticscholar.orgnih.govnih.gov

Vibrational Frequency Analysis for Spectroscopic Correlations (Theoretical)

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. q-chem.comresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the peaks observed in experimental spectra to specific molecular motions. derpharmachemica.comnih.gov

For this compound, a vibrational analysis can be performed using DFT calculations. derpharmachemica.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. derpharmachemica.com This analysis can help to identify characteristic vibrational modes of the difluoroethenyl and phenyl groups, providing a theoretical basis for the interpretation of its spectroscopic data.

Table 2: Example of Theoretical Vibrational Frequency Data

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity |

| C-H stretch (aromatic) | 3100-3000 | ||

| C=C stretch (alkene) | 1650-1600 | ||

| C-F stretch | 1200-1000 | ||

| C-H out-of-plane bend | 900-700 |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Dipole Moment and Electronic Energy Calculations.msu.edubibliotekanauki.pllibretexts.org

The total electronic energy of a molecule is another fundamental property that can be calculated using quantum chemical methods. github.io This energy represents the sum of the kinetic and potential energies of the electrons in the molecule. By calculating the electronic energies of different conformations or isomers, it is possible to determine their relative stabilities. For this compound, calculating the electronic energy and dipole moment can provide valuable information about its physical properties and intermolecular interactions.

Conformational Analysis and Stability of Stereoisomers

The study of this compound and its related isomers involves understanding their three-dimensional structure and relative stabilities, which are dictated by both their configuration (stereoisomerism) and conformation (rotation around single bonds).

Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space. scribd.com For 1,2-Difluoroethenylbenzene, stereoisomerism arises from the restricted rotation about the carbon-carbon double bond, leading to two distinct geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). In the (E)-isomer, the fluorine atoms are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. The maximum number of stereoisomers for a molecule can generally be estimated by the formula 2ⁿ, where 'n' is the number of chiral centers or stereogenic double bonds. libretexts.org

Computational chemistry provides critical insights into the relative stabilities of these stereoisomers. Generally, the (E)-isomer of disubstituted alkenes is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the substituents. For 1,2-Difluoroethenylbenzene, theoretical calculations would compare the ground-state energies of the (E) and (Z) configurations to quantify this stability difference.

Beyond the fixed geometry of the double bond, conformational analysis investigates the different spatial arrangements of atoms that arise from rotation around single bonds. maricopa.edulibretexts.org For this compound, the key rotational freedom is about the single bond connecting the phenyl ring to the difluoroethenyl group. The planarity of the molecule is a central question in its conformational analysis. A fully planar conformation, where the vinyl group lies in the same plane as the phenyl ring, would maximize π-conjugation between the aromatic ring and the double bond. However, this planarity can be disrupted by steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent fluorine atom on the vinyl group.

Quantum chemical calculations are employed to map the potential energy surface (PES) as a function of the dihedral angle between the phenyl ring and the vinyl group. auremn.org.br These calculations help identify the most stable conformers (energy minima) and the rotational barriers (energy maxima) between them. nist.govacs.org For similar molecules like styryl dyes, it has been shown that the barriers to rotation can be influenced by solvent polarity and electronic excitation. researchgate.netchemistryviews.org In the case of this compound, a non-planar (twisted) conformation might be the global minimum if the steric repulsion outweighs the stabilizing effect of full conjugation. The relative energies of planar and twisted conformers determine the conformational equilibrium.

Table 1: Investigated Stereoisomers and Conformers of 1,2-Difluoroethenylbenzene This table presents a conceptual framework for the computational analysis of 1,2-Difluoroethenylbenzene isomers. The energy values are illustrative and represent typical findings in related systems.

| Isomer/Conformer | Description | Key Dihedral Angle(s) | Predicted Relative Stability |

|---|---|---|---|

| This compound | Trans configuration of fluorine atoms. | Phenyl-C-C=C | Generally more stable than (Z)-isomer |

| (Z)-1,2-Difluoroethenylbenzene | Cis configuration of fluorine atoms. | Phenyl-C-C=C | Generally less stable due to steric clash |

| Planar Conformer | Phenyl ring and vinyl group are coplanar. | ~0° or ~180° | Favored by π-conjugation |

| Twisted Conformer | Phenyl ring is rotated out of the vinyl plane. | ~30-60° | May be favored by reduced steric strain |

Reaction Pathway Modeling and Energetics of Transformations

Computational modeling is a powerful tool for elucidating the mechanisms and energetic landscapes of chemical reactions involving this compound. nih.gov This involves mapping the potential energy surface (PES) that connects reactants to products via transition states.

One key transformation that can be modeled is the synthesis of the target compound. For instance, the Negishi coupling of a (2,2-difluorovinyl)zinc reagent with an aryl halide is a known route to β,β-difluorostyrenes. chemrxiv.org Computational modeling of this palladium-catalyzed reaction would involve:

Reactant and Catalyst Complexation: Calculating the geometry and energy of the initial complexes formed between the palladium catalyst, ligands, and reactants.

Oxidative Addition: Modeling the insertion of the palladium(0) complex into the aryl-halide bond, determining the structure and energy of the resulting palladium(II) intermediate and the activation barrier for this step.

Transmetalation: Simulating the transfer of the difluorovinyl group from zinc to the palladium center.

Reductive Elimination: Modeling the final step where the this compound product is formed and the palladium(0) catalyst is regenerated. The energetics of this step determines its rate and feasibility.

Another important transformation is the functionalization of the C-F bond. Palladium-catalyzed Mizoroki–Heck reactions have been used for the C–F bond alkenylation of gem-difluoroalkenes. nih.govacs.org A computational study of such a reaction applied to this compound would investigate the detailed sequence of events, including C-F bond activation, migratory insertion of the coupling partner, and subsequent elimination steps (e.g., β-hydride elimination). nih.gov These models can predict reaction outcomes and explain stereoselectivity by comparing the activation energies of competing pathways. diva-portal.org For example, calculations can determine whether β-fluoride or β-hydride elimination is the favored pathway from a key intermediate, thus predicting whether a C-F or C-H bond will be functionalized. nih.gov

The isomerization between (E)- and (Z)-1,2-Difluoroethenylbenzene can also be investigated. This transformation does not typically occur under thermal conditions due to the high strength of the π-bond, but it can be photochemically or catalytically induced. Reaction pathway modeling would identify the transition state for rotation around the double bond, which often involves a diradical character, and calculate its high activation energy.

The data generated from these computational investigations, such as activation energies (Ea) and reaction enthalpies (ΔH), are crucial for understanding reaction kinetics and thermodynamics.

Table 2: Illustrative Energetics for Modeled Reaction Steps in Transformations of Fluorinated Styrenes This table provides representative calculated energy values for elementary steps in transition-metal-catalyzed reactions, based on published computational studies of analogous systems. nih.gov

| Reaction Step | Transformation | System Example | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X | Palladium-catalyzed cross-coupling | 10 - 20 |

| Migratory Insertion | C-C bond formation | Heck Reaction Intermediate | 5 - 15 |

| β-Hydride Elimination | C-H functionalization pathway | Pd(II) Intermediate | ~25 |

| β-Fluoride Elimination | C-F functionalization pathway | Pd(II) Intermediate | ~37 |

| Reductive Elimination | Product release from catalyst | Ar-Pd(II)-Vinyl → Ar-Vinyl + Pd(0) | 5 - 15 |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of (E)-1,2-Difluoroethenylbenzene. By analyzing the magnetic properties of ¹⁹F, ¹³C, and ¹H nuclei, researchers can piece together the molecular puzzle with high confidence.

Given the presence of fluorine, ¹⁹F NMR is an indispensable technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.orghuji.ac.il The spectrum provides critical information about the electronic environment of the two fluorine atoms.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically non-equivalent. One fluorine atom is bonded to the carbon adjacent to the phenyl ring, while the other is bonded to the terminal carbon. The chemical shifts for fluoroalkenes typically appear in a wide range, and their exact position is sensitive to substitution effects. wikipedia.org

Each fluorine signal would be split into a doublet of doublets. This splitting arises from:

Homonuclear coupling to the other fluorine atom across the double bond (³JFF). The magnitude of this coupling constant helps confirm the (E)-stereochemistry.

Heteronuclear coupling to the vinyl proton. One fluorine exhibits a geminal coupling (²JHF), while the other shows a vicinal coupling (³JHF).

These complex splitting patterns and the characteristic chemical shifts provide definitive evidence for the difluoroalkene structure.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| F¹ (geminal to H) | -120 to -160 | Doublet of doublets | ²JHF, ³JFF |

| F² (vicinal to H) | -120 to -160 | Doublet of doublets | ³JHF, ³JFF |

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a total of six distinct signals are anticipated, corresponding to the six unique carbon environments. Due to the plane of symmetry bisecting the phenyl ring, the four aromatic carbons (excluding the one attached to the vinyl group) will appear as distinct signals, while the two vinylic carbons will also be unique.

The chemical shifts of sp² hybridized carbons in alkenes and aromatic rings typically appear between 100 and 150 ppm. libretexts.orgcompoundchem.com A key feature in the ¹³C spectrum of this compound is the presence of C-F coupling. The signals for the two vinylic carbons will be split into doublets or doublets of doublets due to one-bond (¹JCF) and two-bond (²JCF) couplings. The aromatic carbon directly attached to the difluoroethenyl group will also show splitting due to two-bond C-F coupling. These C-F coupling constants are typically large and provide further structural confirmation. chemistrysteps.com

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity due to C-F Coupling |

|---|---|---|

| Vinylic C (attached to Phenyl) | 130 - 150 | Doublet of doublets |

| Vinylic C (terminal) | 130 - 150 | Doublet of doublets |

| Aromatic C (ipso-) | 130 - 140 | Triplet or Doublet of doublets |

| Aromatic C (ortho-) | 125 - 130 | Singlet or small doublet |

| Aromatic C (meta-) | 128 - 135 | Singlet or small doublet |

| Aromatic C (para-) | 127 - 132 | Singlet or small doublet |

The ¹H NMR spectrum provides information about the number and environment of protons. For this compound, signals are expected in two main regions:

Aromatic Region (approx. 7.0–7.5 ppm): The five protons on the phenyl ring will produce a complex multiplet pattern.

Vinylic Region: A single proton on the double bond will give rise to a distinct signal. This signal is expected to be a doublet of doublets due to coupling with the two magnetically non-equivalent fluorine atoms (a geminal ²JHF and a vicinal ³JHF). The magnitude of the vicinal H-F coupling constant is also indicative of the (E)-stereochemistry.

The integration of these signals would confirm a 5:1 ratio of aromatic to vinylic protons, consistent with the proposed structure.

While 1D NMR provides substantial data, 2D NMR experiments are used to unambiguously confirm the complex structural assignments. chemeurope.com

COSY (Correlation Spectroscopy): This homonuclear technique would reveal correlations between coupled protons. chemeurope.com In this molecule, it would primarily show the connectivity between the ortho, meta, and para protons within the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. researchgate.net An HSQC or HMQC spectrum would show a cross-peak connecting the vinylic proton signal to its corresponding vinylic carbon signal, and likewise for the aromatic protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. nih.gov It is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the vinylic proton and the ipso-carbon of the phenyl ring, definitively establishing the connection between the vinyl group and the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insight into the functional groups and bonding within a molecule by probing its vibrational modes. biointerfaceresearch.com

Key expected vibrational frequencies for this compound include:

C-H Stretching: Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the vinylic C-H stretch appears in a similar region.

C=C Stretching: The stretching vibration of the C=C double bond in the fluoroalkene is expected in the 1650–1700 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to a characteristic pattern of bands in the 1450–1600 cm⁻¹ range.

C-F Stretching: The C-F bonds produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1000–1300 cm⁻¹ region. The presence of these intense bands is a strong indicator of a fluorinated compound.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations are also informative. The (E)-configuration of the alkene results in a characteristic OOP bending mode, often observed in the 960-990 cm⁻¹ range in non-fluorinated alkenes; this position can be shifted by the fluorine substituents. Aromatic C-H OOP bends appear between 690 and 900 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinylic C-H Stretch | 3050 - 3010 | Medium |

| Vinylic C=C Stretch | 1700 - 1650 | Medium-Variable |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-F Stretch | 1300 - 1000 | Strong |

| Aromatic C-H Bend (OOP) | 900 - 690 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. youtube.com

For this compound (C₈H₆F₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight (140.0437 g/mol ).

Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The analysis of these fragments helps to confirm the structure. Expected fragmentation pathways for alkylbenzene-type compounds include: core.ac.ukcore.ac.uk

Loss of a Fluorine Atom: A peak corresponding to the [M-F]⁺ fragment would be expected.

Loss of a Vinyl Fluoride (B91410) Radical: Cleavage of the bond between the ring and the vinyl group could lead to fragments corresponding to the phenyl cation or related structures.

Formation of Tropylium Ion: Rearrangement of the phenyl-containing fragment to form a stable tropylium-like ion (m/z 91, for a non-fluorinated analogue) is a common pathway for alkylbenzenes, though the fluorine substitution would alter the resulting mass.

The unique isotopic pattern and precise mass of the molecular ion and its fragments provide conclusive evidence for the elemental composition and structure of the molecule.

Advanced Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation of the target compound from reaction byproducts and for the quantitative assessment of its purity. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. cdc.gov The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For halogenated styrenes, capillary columns with non-polar or medium-polarity stationary phases are often employed. scholaris.cakfupm.edu.sa A flame ionization detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification based on the mass-to-charge ratio of the compound and its fragments. shimadzu.co.krnih.gov

The purity of a synthesized batch of this compound can be determined by the relative peak area in the chromatogram. A significant challenge in the synthesis is often the separation of the desired (E)-isomer from the corresponding (Z)-isomer, which may form as a byproduct. vernier.com Due to differences in their physical properties and interaction with the stationary phase, these geometric isomers can typically be resolved using high-resolution capillary GC. vuvanalytics.com

Table 1: Representative Gas Chromatography (GC) Data for Purity Analysis

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| (Z)-1,2-Difluoroethenylbenzene | 8.45 | 1.2 | - |

| This compound | 8.72 | 98.5 | 98.5 |

Note: Data are hypothetical and for illustrative purposes. GC conditions: Column: DB-5ms (30 m x 0.25 mm x 0.25 µm), Oven: 50°C (2 min), then 10°C/min to 250°C, Detector: Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique, particularly for less volatile compounds or for preparative-scale purification. chromatographyonline.com For fluorinated aromatic compounds, reversed-phase HPLC is commonly used. researchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. upb.ro Fluorinated stationary phases can also offer unique selectivity for separating halogenated compounds. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

HPLC is crucial for assessing the purity of the final product. nih.gov The method can be validated to be precise, accurate, and specific for the intended analysis. iaea.org By creating a calibration curve with standards of known concentration, HPLC can also be used for precise quantification.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 5.8 min |

Note: Parameters are representative and would require optimization for a specific instrument and sample.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While a single spectroscopic technique can provide significant structural information, the unambiguous assignment of this compound requires the integration of data from multiple analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary insights into the molecular structure. nih.govuky.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of the hydrogen atoms. For this compound, the signals for the vinyl and phenyl protons would be observed. ¹³C NMR identifies the different carbon environments. Crucially, ¹⁹F NMR is highly informative for fluorinated compounds, providing distinct signals for the fluorine atoms. The magnitude of the coupling constant (³J(F-F)) between the two fluorine atoms across the double bond is a key indicator of stereochemistry; it is typically larger for the trans (E) isomer compared to the cis (Z) isomer.

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound through the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure, often showing the loss of fluorine or fragments of the phenyl group.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for C-H bonds of the aromatic ring, the C=C double bond, and the strong C-F bonds. The out-of-plane C-H bending vibration for the trans double bond typically appears at a characteristic frequency, further supporting the (E) configuration.

By combining the data from these techniques, a complete and confident structural assignment is achieved. The molecular formula is confirmed by HRMS, the carbon-hydrogen framework and stereochemistry are determined by a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and correlation spectroscopy), and the presence of key functional groups is verified by IR spectroscopy. nih.gov

Table 3: Integrated Spectroscopic Data for Structural Assignment of this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 6.8 (dd, 1H, vinyl-H) | Confirms presence of a monosubstituted benzene ring and one vinyl proton. |